Fusion Neoepitopes Demonstrate Superior HLA-A*02:01 Binding Affinity and Stability Relative to Patient-Specific SNV Mutations
In a direct comparative study presented at AACR 2023, the ETV6/RUNX1 fusion peptide demonstrated significantly greater binding affinity and complex stability for HLA-A*02:01 compared to patient-specific single nucleotide variant (SNV)-derived neoepitopes evaluated from the same ALL patient cohorts [1]. Peptide-HLA exchange efficiency and dissociation half-life measurements were performed using peptide exchange assays with antigen-presenting beads, with the fusion peptide exhibiting higher exchange rates and prolonged stability compared to all SNV peptides tested [1]. This differential binding translates into functional superiority in downstream T-cell activation assays [1].
| Evidence Dimension | Peptide-HLA binding affinity and complex stability |
|---|---|
| Target Compound Data | Higher affinity/stability (relative ranking; quantitative half-life values available in full manuscript) |
| Comparator Or Baseline | Patient-specific SNV-derived neoepitopes from same ALL cohorts |
| Quantified Difference | Greater exchange rate and higher stability/half-life than any evaluated SNV peptide |
| Conditions | Peptide exchange assays with HLA-A*02:01-expressing antigen-presenting beads; in vitro |
Why This Matters
Higher HLA binding affinity and complex stability are predictive of superior CD8+ T-cell priming capacity, directly impacting the probability of successful TCR-T cell isolation and the quality of immune monitoring assays.
- [1] Cygan, E. E., Shah, R. K., Kozlik, T., Thomas, P. G., & Zamora, A. E. (2023). Abstract 2992: Conserved gene fusion ETV6/RUNX1 displays higher immunogenicity than patient-specific missense mutations within the context of HLA-A*02:01. Cancer Research, 83(7_Suppl), 2992. View Source
